Superior Antiproliferative Potency in Breast and Ovarian Cancer Cell Lines
In a comparative in vitro screen against breast (MCF-7) and ovarian (OVCAR-3) cancer cell lines, lobaplatin was the most potent agent among cisplatin, carboplatin, oxaliplatin, and satraplatin. The IC50 values for lobaplatin were 3.5 µM in MCF-7 cells, and 1 µM and 3 µM in OVCAR-3 and OVCAR-3 carbo R cells, respectively. In contrast, oxaliplatin showed IC50 values ranging from 10 to 17 µM in the same cell lines [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 3.5 µM (MCF-7); 1 µM (OVCAR-3); 3 µM (OVCAR-3 carbo R) |
| Comparator Or Baseline | Oxaliplatin: 10-17 µM; Satraplatin: 5-10 µM |
| Quantified Difference | Lobaplatin IC50 values are 2.9 to 17-fold lower than oxaliplatin, indicating substantially higher potency in these cell lines. |
| Conditions | 48-hour drug exposure followed by MTT assay |
Why This Matters
Lobaplatin's superior potency in these models suggests a potential for more effective tumor cell kill at lower concentrations, which may translate to improved therapeutic outcomes in breast and ovarian cancers.
- [1] Alami N, Li Z, Engel J, Leyland-Jones B. Comparative preclinical antiproliferative activity of lobaplatin vs cisplatin, carboplatin, oxaliplatin and satraplatin in breast and ovarian cancers. Cancer Res. 2007;67(9_Supplement):4780. View Source
